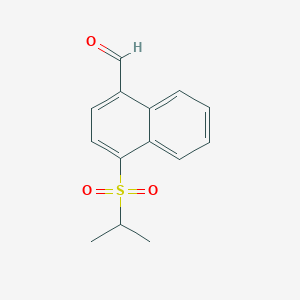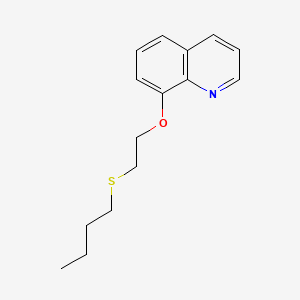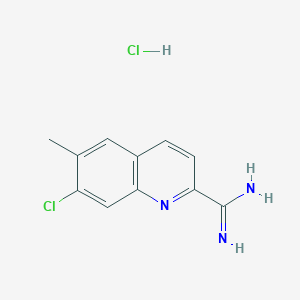
(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C15H17FN2O and a molecular weight of 260.31 g/mol . This compound features a quinoline ring substituted with a fluorine atom at the 6-position, linked to a pyrrolidine ring via a methylene bridge, and a hydroxyl group attached to the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol typically involves the condensation of 6-fluoroquinoline with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the quinoline ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of quinoline derivatives with various substituents at the 6-position.
Wissenschaftliche Forschungsanwendungen
(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of (1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-((6-Fluoropyridin-2-yl)methyl)pyrrolidin-2-yl)methanol: Similar structure but with a pyridine ring instead of a quinoline ring.
(1-((6-Chloroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
(1-((6-Methylquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom at the 6-position of the quinoline ring in (1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol enhances its lipophilicity and metabolic stability compared to its analogs. This unique feature may contribute to its improved biological activity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H17FN2O |
|---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
[1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C15H17FN2O/c16-12-4-6-15-11(8-12)3-5-13(17-15)9-18-7-1-2-14(18)10-19/h3-6,8,14,19H,1-2,7,9-10H2 |
InChI-Schlüssel |
DXORDVFADAXAKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)CC2=NC3=C(C=C2)C=C(C=C3)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)


![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)
![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)





